(+)-Goniothalesdiol

Description

Structure

3D Structure

Properties

IUPAC Name |

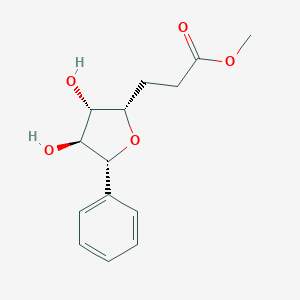

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-AHLTXXRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for + Goniothalesdiol and Its Stereoisomers

Total Synthesis Methodologies of (+)-Goniothalesdiol

The total synthesis of this compound has been achieved through various methodologies, each presenting unique strategies for stereocontrol. These approaches often leverage chiral pool starting materials or employ asymmetric reactions to establish the key stereocenters of the target molecule.

Asymmetric Synthetic Approaches

The inherent chirality of this compound necessitates the use of asymmetric synthesis to produce the enantiomerically pure natural product. Several distinct strategies have been successfully employed.

One prominent approach begins with commercially available chiral building blocks. For instance, a stereoselective synthesis of this compound has been accomplished starting from (−)-D-tartaric acid acs.orgnih.gov. This method capitalizes on the existing stereocenters of the starting material to direct the formation of new stereogenic centers. Another synthesis commences from D-mannitol, a readily available chiral polyol, to construct the core structure of the molecule researchgate.net.

In addition to using the chiral pool, asymmetric reactions have been pivotal in other total syntheses. Yadav has described a synthesis that employs Sharpless catalytic asymmetric epoxidation and Sharpless asymmetric dihydroxylation as key steps, starting from cinnamyl alcohol acs.org. These powerful catalytic methods allow for the direct installation of chirality with high levels of enantioselectivity.

Stereoselective and Regioselective Transformations in Total Synthesis

The construction of the tetrasubstituted tetrahydrofuran (B95107) ring of this compound with precise control over both relative and absolute stereochemistry is a significant challenge. Various stereoselective and regioselective transformations have been instrumental in overcoming this hurdle.

A key feature in one synthesis is an FeCl3-mediated tetrahydrofuran (THF) formation that proceeds with very high selectivity acs.orgnih.govias.ac.in. Another critical stereoselective transformation is the diastereoselective reduction of a β-ketosulfoxide, which is used to generate the stereogenic center at the C-5 position acs.orgnih.gov.

Furthermore, a stereoselective Et3SiH/TMSOTf-promoted reductive cyclization/deoxygenation has been employed for the formation of the 2,5-cis-substituted tetrahydrofuran ring acs.orgnih.gov. The regioselective opening of epoxides has also been utilized to establish the required stereochemistry.

| Transformation | Reagents/Conditions | Key Outcome | Reference |

| Tetrahydrofuran Formation | FeCl3 | High stereoselectivity in THF ring formation | acs.orgnih.govias.ac.in |

| Ketone Reduction | DIBAL/ZnBr2 | Diastereoselective reduction of a β-ketosulfoxide to set C-5 stereocenter | acs.org |

| Reductive Cyclization | Et3SiH/TMSOTf | Stereoselective formation of the cis-2,5-substituted tetrahydrofuran ring | acs.orgnih.gov |

| Asymmetric Epoxidation | Sharpless Catalysis | Enantioselective formation of an epoxide from cinnamyl alcohol | acs.org |

| Asymmetric Dihydroxylation | Sharpless Catalysis | Enantioselective dihydroxylation to install key stereocenters | acs.org |

Key Methodological Innovations in Stereocontrolled Construction

The development of novel synthetic methods is crucial for advancing the synthesis of complex molecules like this compound. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of heterocyclic rings.

Palladium-Catalyzed Cyclizations in Tetrahydrofuran and Tetrahydropyran Ring Formation

Palladium catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of tetrahydrofuran and tetrahydropyran rings with high levels of control.

Asymmetric Allylic Alkylation Strategies

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This reaction typically involves the reaction of a soft nucleophile with an allylic substrate, such as an acetate or carbonate, in the presence of a palladium catalyst and a chiral ligand. thieme-connect.de The stereochemical outcome of the reaction is controlled by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

In the context of this compound synthesis, AAA could be envisioned as a key step in setting the stereochemistry of the carbon backbone prior to the formation of the tetrahydrofuran ring. For instance, a prochiral substrate could be alkylated to introduce one of the chiral centers of the core structure with high enantioselectivity. The versatility of the nucleophiles that can be employed in AAA allows for the introduction of a variety of functional groups that can be further elaborated to complete the synthesis. thieme-connect.de

| Parameter | Description |

| Catalyst | Typically a palladium(0) source, such as Pd₂(dba)₃. |

| Chiral Ligand | Trost ligands, phosphinooxazolines (PHOX), and other bidentate phosphorus- and nitrogen-containing ligands are commonly used. |

| Substrate | Allylic acetates, carbonates, or epoxides. |

| Nucleophile | Soft carbon nucleophiles (e.g., malonates, β-keto esters) or heteroatom nucleophiles. |

| Stereocontrol | The chiral ligand dictates the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. |

While a direct application of asymmetric allylic alkylation in a completed total synthesis of this compound has not been prominently reported, its potential as a strategic tool for the enantioselective construction of key fragments remains significant.

Heck-Matsuda Reaction Applications

The Heck-Matsuda reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an arenediazonium salt and an alkene. wikipedia.org A key advantage of the Heck-Matsuda reaction over the traditional Heck reaction is that it does not require the use of phosphine ligands and can often be carried out under milder conditions. wikipedia.org This reaction is particularly useful for the arylation of electron-deficient alkenes.

For the synthesis of this compound, the Heck-Matsuda reaction presents a viable strategy for the introduction of the styryl side chain. An advanced intermediate containing the tetrahydrofuran core and a terminal alkene could be coupled with a phenyldiazonium salt to furnish the desired styryl moiety. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a suitable choice for late-stage functionalization.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Source | Arenediazonium salt (e.g., C₆H₅N₂⁺ BF₄⁻) |

| Alkene | An advanced intermediate with a terminal double bond. |

| Catalyst | Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). wikipedia.org |

| Solvent | Methanol, acetonitrile, or ionic liquids. |

| Additives | Often performed without a base, which is an advantage over the traditional Heck reaction. |

The application of the Heck-Matsuda reaction could offer a more streamlined approach to the elaboration of the side chain compared to other methods, potentially reducing the number of synthetic steps. beilstein-journals.org

Sharpless Catalytic Asymmetric Epoxidation and Dihydroxylation in Chiral Building Block Synthesis

The Sharpless catalytic asymmetric epoxidation and dihydroxylation are cornerstone reactions in asymmetric synthesis, allowing for the highly enantioselective introduction of oxygen functionalities into alkenes. wikipedia.orgmdpi.com These reactions have been pivotal in the synthesis of numerous complex natural products, including this compound.

In a reported synthesis of this compound, Sharpless asymmetric epoxidation and dihydroxylation were employed to establish the key stereocenters of the tetrahydrofuran core. researchgate.net The synthesis commenced from cinnamyl alcohol, which was subjected to Sharpless asymmetric epoxidation to yield a chiral epoxy alcohol. This intermediate was then further elaborated and subjected to a Sharpless asymmetric dihydroxylation to install the remaining stereocenters with high enantiomeric excess. researchgate.net

Sharpless Asymmetric Epoxidation This reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant to convert allylic alcohols into epoxy alcohols with high enantioselectivity. organic-chemistry.orgresearchgate.net

| Reagent | Function |

| Ti(OiPr)₄ | Catalyst |

| (+)- or (-)-DET | Chiral Ligand |

| TBHP | Oxidant |

Sharpless Asymmetric Dihydroxylation This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide to convert alkenes into vicinal diols with high enantioselectivity. organic-chemistry.orgwikipedia.org

| Reagent Mixture | Chiral Ligand | Typical Diol Stereochemistry |

| AD-mix-α | (DHQ)₂PHAL | syn-dihydroxylation on the α-face |

| AD-mix-β | (DHQD)₂PHAL | syn-dihydroxylation on the β-face |

The predictable stereochemical outcomes of these reactions, based on the choice of the chiral ligand, make them exceptionally powerful tools for the construction of chiral building blocks for natural product synthesis. mdpi.comnih.gov

Silyl-Prins Cyclization and Related Carbon-Oxygen Ring Construction Reactions

The Prins cyclization is a classic method for the formation of tetrahydropyran and other cyclic ether systems. uva.es The silyl-Prins cyclization, a modification that utilizes allylsilanes or vinylsilanes as nucleophiles, offers several advantages, including enhanced reaction rates and improved stereoselectivity. uva.es The reaction proceeds through the formation of an oxocarbenium ion from an aldehyde and an alcohol, which is then trapped intramolecularly by the silicon-containing alkene.

In the context of synthesizing the tetrahydrofuran core of this compound, a silyl-Prins type cyclization could be a highly effective strategy. A suitably functionalized homoallylic or homopropargylic alcohol containing a silyl group could be reacted with an aldehyde to initiate the cyclization cascade. The stereochemistry of the newly formed ring can often be controlled by the geometry of the starting materials and the reaction conditions. nih.gov

| Reaction Type | Key Features | Potential Application |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. | Formation of the core tetrahydrofuran ring. |

| Silyl-Prins Cyclization | Utilizes an allylsilane or vinylsilane as the nucleophile, leading to better control of the reaction pathway. uva.es | Enhanced stereocontrol in the formation of the tetrahydrofuran ring. |

While direct application to this compound is not extensively documented, the power of this methodology in constructing substituted cyclic ethers makes it a compelling strategy for consideration. grafiati.com

Intramolecular Michael Addition and Oxidative Cyclization Reactions

Intramolecular Michael addition, specifically the oxa-Michael addition, provides a powerful route for the formation of heterocyclic rings. organicreactions.org This reaction involves the conjugate addition of an internal oxygen nucleophile (a hydroxyl group) to an α,β-unsaturated carbonyl system. The stereochemical outcome of the cyclization can be controlled under either kinetic or thermodynamic conditions.

This strategy has been successfully employed in the synthesis of tetrahydropyran-containing natural products. researchgate.net For the synthesis of the tetrahydrofuran ring of this compound, a precursor containing a hydroxyl group and an α,β-unsaturated ester or ketone could be designed to undergo an intramolecular oxa-Michael addition to form the five-membered ring.

Oxidative cyclization of dienes is another potent strategy for the construction of substituted tetrahydrofurans. bohrium.com This method involves the direct conversion of a 1,5-diene into a 2,5-disubstituted tetrahydrofuran diol using an oxidizing agent, often a high-valent metal oxo species. The reaction is known to be highly diastereoselective, with the stereochemistry of the product being dictated by the geometry of the starting diene. beilstein-journals.org

| Cyclization Strategy | Key Transformation | Stereochemical Control |

| Intramolecular Oxa-Michael Addition | A hydroxyl group attacks an α,β-unsaturated carbonyl moiety. | Can be either kinetically or thermodynamically controlled. |

| Oxidative Cyclization of 1,5-Dienes | A 1,5-diene is converted to a substituted tetrahydrofuran diol. bohrium.com | Highly diastereoselective, dependent on the starting material's geometry. beilstein-journals.org |

These cyclization strategies offer elegant and efficient pathways to the core structure of this compound.

Cross-Metathesis and Wittig Olefination in Side-Chain Elaboration

The elaboration of the styryl side chain is a critical aspect of the total synthesis of this compound. Cross-metathesis and Wittig olefination are two of the most powerful and widely used methods for the formation of carbon-carbon double bonds.

Cross-Metathesis Olefin metathesis, particularly cross-metathesis, has revolutionized the synthesis of complex molecules. organic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, allows for the coupling of two different alkenes. sigmaaldrich.com In the synthesis of this compound, cross-metathesis can be used to couple an advanced intermediate containing a terminal alkene with styrene to form the desired styryl side chain. The E/Z selectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

Wittig Olefination The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). wikipedia.orglibretexts.org To construct the styryl side chain of this compound, an aldehyde-functionalized tetrahydrofuran core can be reacted with benzyltriphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org

| Method | Reactants | Catalyst/Reagent | Key Advantages |

| Cross-Metathesis | Terminal alkene and styrene | Grubbs' catalysts (Ru-based) | High functional group tolerance, generally good E-selectivity. organic-chemistry.org |

| Wittig Olefination | Aldehyde and phosphonium ylide | Strong base (e.g., n-BuLi) to generate the ylide. | Reliable and well-established, stereoselectivity can be tuned. masterorganicchemistry.com |

Both methods provide efficient and convergent approaches to the final target molecule.

Epoxide Formation and Stereoselective Ring-Opening Sequences

The formation of an epoxide followed by its stereoselective ring-opening is a fundamental and powerful strategy in organic synthesis for the construction of 1,2-difunctionalized motifs. nih.gov This approach is particularly valuable in the synthesis of this compound, where the stereochemistry of the hydroxyl groups on the tetrahydrofuran ring is crucial.

As mentioned in the context of Sharpless asymmetric epoxidation, an epoxy alcohol is a key intermediate in a reported synthesis of this compound. researchgate.net The subsequent ring-opening of this epoxide is a critical step. The regioselectivity and stereoselectivity of epoxide ring-opening are dependent on the reaction conditions. libretexts.org

Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, resulting in inversion of stereochemistry at that center. pressbooks.pub In contrast, under acidic conditions, the reaction can proceed through a mechanism with Sₙ1-like character, with the nucleophile attacking the more substituted carbon that can better stabilize a positive charge. libretexts.org

| Condition | Mechanism | Regioselectivity | Stereochemistry |

| Basic/Nucleophilic | Sₙ2 | Attack at the less substituted carbon. pressbooks.pub | Inversion of configuration at the site of attack. |

| Acidic | Sₙ1-like | Attack at the more substituted carbon. | Inversion of configuration at the site of attack. |

By carefully choosing the reaction conditions, the epoxide ring can be opened with a variety of nucleophiles to introduce the required functionality and set the desired stereochemistry for the synthesis of this compound and its stereoisomers.

Sulfoxide-Mediated Stereoselective Construction of Tetrahydrofurans

A notable strategy for the enantioselective synthesis of this compound involves the use of a sulfoxide-mediated stereoselective construction of the 2,5-cis-disubstituted tetrahydrofuran ring. This approach leverages the chiral sulfoxide group to control the stereochemical outcome of key transformations.

The synthesis commences with the asymmetric reduction of a β-ketosulfoxide, which establishes a crucial stereocenter. This is followed by a reductive cyclization of an enantiopure hydroxy sulfinyl ketone. This key cyclization step, promoted by reagents such as triethylsilane (Et3SiH) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), proceeds with high stereoselectivity to furnish the desired 2,5-cis-disubstituted tetrahydrofuran skeleton. nih.govnih.gov The stereocontrol is attributed to the electrostatic effects of the exocyclic sulfoxide, which stabilizes the reactive oxocarbenium ion intermediates in specific conformations, thereby directing the incoming nucleophile to the desired face. nih.gov A proposed model suggests that this stabilization is key to achieving the high levels of stereoselectivity observed in the cyclization process. nih.gov

This sulfoxide-mediated strategy has proven effective in the total synthesis of this compound, demonstrating the power of chiral auxiliaries in controlling complex stereochemical outcomes. nih.gov

Table 1: Key Reactions in Sulfoxide-Mediated Tetrahydrofuran Synthesis

| Step | Reaction | Reagents | Key Feature |

| 1 | Asymmetric β-ketosulfoxide reduction | - | Establishes initial stereocenter |

| 2 | Reductive cyclization of hydroxy sulfinyl ketone | Et3SiH/TMSOTf | High stereoselectivity for 2,5-cis-disubstituted tetrahydrofuran |

Synthesis of Goniothalesdiol Stereoisomers and Analogues

The exploration of the structure-activity relationship of this compound has necessitated the synthesis of its various stereoisomers and structural analogues. These synthetic efforts not only provide valuable insights into the biological activity of this class of compounds but also showcase the versatility of modern synthetic methods.

Synthesis of epi-Goniothalesdiol Analogues

The synthesis of epimers of this compound, where the stereochemistry at one or more chiral centers is inverted, has been a significant area of research. A notable example is the synthesis of 2,5-bis-epi-goniothalesdiol, which has been achieved from a common intermediate used in the synthesis of the natural product itself. nih.govias.ac.in This approach allows for a divergent synthesis of both the natural product and its epimer from a single precursor, highlighting an efficient strategy for generating stereochemical diversity.

Another key epimer, 7-epi-Goniothalesdiol, has also been the subject of total synthesis. researchgate.net The strategies employed for the synthesis of these epimers often involve the careful selection of stereoselective reactions to invert specific stereocenters, or the use of different starting materials with the desired stereochemistry. These syntheses are crucial for understanding the impact of the stereochemical configuration of the tetrahydrofuran ring and its substituents on the biological properties of the molecule.

Stereoselective Synthesis of Aza Analogues of Goniothalesdiol

The replacement of the oxygen atom in the tetrahydrofuran ring of Goniothalesdiol with a nitrogen atom leads to the formation of aza analogues, a class of compounds with potentially novel biological activities. The stereoselective synthesis of these pyrrolidine-containing analogues is a challenging yet rewarding endeavor.

While specific literature detailing the synthesis of aza-Goniothalesdiol is not abundant, general methods for the stereoselective synthesis of substituted pyrrolidines can be applied. These methods often involve the use of chiral precursors or asymmetric catalytic reactions to control the stereochemistry of the newly formed chiral centers. The synthesis of such nitrogen-containing analogues opens up new avenues for modifying the physicochemical and biological properties of the Goniothalesdiol scaffold.

Divergent Synthetic Routes to Goniothalesdiol and Related Natural Products

Divergent synthesis has emerged as a powerful strategy for the efficient generation of a library of structurally related natural products from a common intermediate. This approach is particularly well-suited for the synthesis of Goniothalesdiol and its analogues, as well as other related natural products sharing a common structural core.

The concept of divergent synthesis can be extended to access a broader range of related natural products. For example, a common synthetic precursor could potentially be transformed into other styryllactone natural products, such as goniofufurone, by modifying the final steps of the synthesis. This approach is highly valuable for the rapid exploration of chemical space and the generation of diverse molecules for biological screening. The development of such divergent routes relies on the careful design of a pluripotent intermediate that can undergo a variety of selective transformations.

Biological Activities and Mechanistic Investigations of + Goniothalesdiol

Pharmacological Spectrum and Research Significance

Compounds isolated from plants of the genus Goniothalamus have attracted considerable scientific interest as potential sources for active lead compounds in drug discovery. nih.gov Over the past five decades, numerous compounds have been identified from Goniothalamus species, exhibiting a wide array of pharmacological properties, including cytotoxic, antibacterial, antifungal, and antiplasmodial activities. nih.gov Among these, cytotoxicity against cancer cells is the most prominent and widely studied characteristic. nih.gov

Styryl-lactones and acetogenins are two major classes of bioactive components from Goniothalamus species that have demonstrated cytotoxicity against various human tumor cell lines. nih.gov (+)-Goniothalesdiol belongs to this group of promising natural products. For instance, this compound A, along with other known styryllactones, was isolated from the bark of Goniothalamus elegans and evaluated for its biological activities. researchgate.net The significant potential of these compounds in the development of cancer drugs stems from their ability to induce cytotoxicity in a variety of cancer cell lines, making them a focal point of extensive research. nih.gov

Anticancer and Cytotoxic Activities of this compound and its Analogues

The anticancer and cytotoxic properties of this compound and its analogues, such as Goniothalamin (B1671989), are well-documented across numerous studies. These compounds, primarily styryl-lactones, have shown significant potential in cancer drug development due to their wide range of biological activities, including potent anticancer and apoptotic effects. nih.gov Research has consistently demonstrated their ability to induce cytotoxicity in a diverse array of cancer cell lines. nih.gov

For example, Goniothalamin, a major styryl-lactone and a close analogue of this compound, has shown promising cytotoxicity against colon cancer, breast cancer, and lung carcinoma cell lines. researchgate.net Similarly, this compound A, isolated from Goniothalamus elegans, was evaluated for its cytotoxicity toward KB, MCF7, and NCI-H187 cell lines. researchgate.net

The primary mechanism by which this compound analogues exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on the analogue Goniothalamin (GTN) show that it induces DNA damage, which subsequently triggers apoptosis in many cell lines. nih.govnih.gov The mode of cell death has been confirmed as apoptosis through various indicators, including morphological changes like cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine to the outer layer of the cell membrane, which signals early apoptosis. nih.govkoreascience.kr

Goniothalamin has been observed to induce early apoptosis in a dose-dependent manner in human invasive breast cancer MDA-MB-231 cells. nih.gov It also induces apoptosis in HeLa cervical cancer cells, confirmed by annexin V/PI double staining and the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of apoptotic cells. koreascience.kr Furthermore, treatment with Goniothalamin can lead to cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating. nih.govnih.gov

The mitochondrial or intrinsic pathway plays a critical role in the apoptosis induced by Goniothalamin and related compounds. nih.govnih.gov This pathway is initiated by cytotoxic stress, such as DNA damage or mitochondrial impairment, leading to the release of pro-apoptotic proteins from the mitochondria into the cytosol. nih.gov One of the key events in this process is the loss of mitochondrial membrane potential (ΔΨm). nih.gov

Studies on HeLa cells treated with Goniothalamin have demonstrated a significant loss of mitochondrial membrane potential. nih.gov This disruption of the mitochondria leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and caspase-3. nih.govplos.org The activation of these caspases ultimately leads to the cleavage of cellular proteins, such as PARP, and the execution of the apoptotic program. nih.govkoreascience.kr The process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax promote the release of mitochondrial factors, while anti-apoptotic members like Bcl-2 inhibit it. nih.govplos.org Treatment with Goniothalamin has been shown to down-regulate anti-apoptotic proteins, further promoting cell death. plos.org

A significant aspect of the therapeutic potential of styryl-lactones like Goniothalamin is their selective cytotoxicity against cancer cells compared to normal, non-cancerous cells. nih.gov This selectivity is a crucial criterion for an effective anticancer agent, as it suggests minimal toxicity towards healthy tissues. nih.gov For instance, Goniothalamin showed more selective cytotoxic activity against hepatoblastoma HepG2 cells than against normal liver Chang cells. nih.gov While it significantly reduced the proliferation of HepG2 cancer cells, a high percentage of normal liver cells remained viable at the same concentration. nih.gov Similarly, cytotoxic evaluation of Goniothalamin revealed only moderate toxicity against normal skin and human fibroblast cells compared to its potent activity against cancer cell lines. researchgate.net

The cytotoxic activity of this compound and its analogues has been demonstrated across a wide range of human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value |

|---|---|---|---|

| Goniothalamin | LS174T | Colon Cancer | 0.51 µg/ml |

| Goniothalamin | MCF-7 | Breast Cancer | 0.95 µg/ml |

| Goniothalamin | COR-L23 | Lung Carcinoma | 3.51 µg/ml |

| Goniothalamin | HeLa | Cervical Cancer | 3.2 µg/ml |

| Goniothalamin | HT29 | Colon Cancer | 4.5 µg/ml |

| Goniothalamin | 3T3 | Normal Mouse Fibroblast | 5.8 µg/ml |

| Goniothalamin | HeLa | Cervical Cancer | 13.28 µM (at 24h) |

Data sourced from multiple studies. researchgate.netkoreascience.krnih.gov IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antiparasitic Efficacy

Beyond their well-established anticancer properties, compounds from the Goniothalamus genus, including styryl-lactones, have been investigated for a broader range of bioactivities. nih.gov These include antimicrobial and antiparasitic effects. nih.govnih.gov For example, this compound A, isolated from the bark of Goniothalamus elegans, was screened for both antimycobacterial and antimalarial activities, indicating its potential as a broad-spectrum therapeutic agent. researchgate.net The investigation into these activities is part of a larger effort to identify new drugs to combat infectious diseases. nih.gov

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of novel antimalarial compounds. nih.govnih.gov Natural products are a promising source for such discoveries.

Studies have evaluated the antimalarial properties of Goniothalamin, an analogue of this compound. Research on mice infected with Plasmodium yoelii and Plasmodium berghei demonstrated that Goniothalamin possesses antimalarial activity. nih.gov While individual treatment with Goniothalamin showed moderate inhibition of parasite growth, its efficacy was significantly enhanced when used in combination with the conventional antimalarial drug, chloroquine. nih.gov

| Treatment | Parasite | Effect |

|---|---|---|

| Goniothalamin (90 and 120 mg/kg) | P. yoelii | >50% suppression of infection |

| Chloroquine (1 mg/kg) | P. yoelii | 70% suppression of infection |

| Chloroquine (1 mg/kg) | P. berghei | 76.7% suppression of infection |

| Goniothalamin (30 or 60 mg/kg) + Chloroquine (1 mg/kg) | P. yoelii | >90% decrease in parasitemia |

| Goniothalamin + Chloroquine | P. berghei | ~60% reduction of parasitemia |

Data from an in vivo study on infected mice. nih.gov

These findings suggest that Goniothalamin can act synergistically with existing drugs, potentially allowing for lower doses of each compound and combating resistance. nih.gov The evaluation of this compound A for antimalarial activity further underscores the potential of this class of compounds in the development of new treatments for malaria. researchgate.net

Antimycobacterial Activity Investigations

Currently, there are no scientific studies or published data available that specifically investigate the antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. While the Goniothalamus genus, from which this compound is derived, is known to produce various bioactive compounds, some of which have been shown to possess antimycobacterial properties, research has not yet extended to this particular compound acgpubs.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov. For instance, other compounds isolated from Goniothalamus species, such as the alkaloid liriodenine and the styryllactone altholactone, have demonstrated inhibitory effects against Mycobacterium tuberculosis acgpubs.orgresearchgate.net. However, similar activity for this compound has not been reported.

Due to the lack of experimental data, no information on its minimum inhibitory concentration (MIC) against any mycobacterial strains can be provided.

Table 1: Antimycobacterial Activity of this compound

| Test Organism | Strain | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | H37Rv | No data available |

| Other Mycobacteria | - | No data available |

Other Observed Biological Modulations

There is no available research in published scientific literature investigating the effects of this compound on adipogenesis in preadipocyte models, such as the commonly used 3T3-L1 cell line. The process of adipogenesis, where preadipocytes differentiate into mature adipocytes, is a critical area of study in metabolic research nih.govresearchgate.net. While numerous natural compounds have been evaluated for their potential to modulate this pathway, this compound has not been the subject of such investigations.

Consequently, there is no data on its impact on lipid accumulation, expression of key adipogenic transcription factors (like PPARγ and C/EBPα), or any other related mechanistic insights.

Table 2: Effect of this compound on Adipogenesis in Preadipocyte Models

| Preadipocyte Model | Parameter | Observation |

|---|---|---|

| 3T3-L1 | Lipid Accumulation | No data available |

| 3T3-L1 | Gene Expression (e.g., PPARγ, C/EBPα) | No data available |

Mentioned Compounds

Future Perspectives and Translational Research on + Goniothalesdiol

Potential for Development of Novel Therapeutic Agents

The inherent antitumor activity of (+)-Goniothalesdiol, particularly against P388 mouse leukemia cells, positions it as a significant lead compound in the development of new anticancer drugs. The tetrahydrofuran (B95107) core is a structural motif present in numerous biologically active natural products, suggesting a degree of evolutionary optimization for interacting with biological systems. The future development of therapeutic agents based on this compound will likely focus on enhancing its potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the functional groups on the this compound scaffold—such as the hydroxyl groups and the styryl side chain—researchers can elucidate which parts of the molecule are critical for its cytotoxic effects. This knowledge can then be used to design and synthesize derivatives with improved therapeutic indices. For instance, the synthesis of analogues with altered lipophilicity could improve cell membrane permeability and bioavailability, while modifications to the styryl moiety could influence target binding affinity and specificity.

Furthermore, the development of drug delivery systems for this compound and its analogues could overcome potential challenges such as poor solubility or off-target toxicity. Encapsulation in nanoparticles or conjugation to targeting ligands could enable the specific delivery of the cytotoxic agent to tumor tissues, minimizing damage to healthy cells and enhancing therapeutic efficacy.

Advancements in Synthetic Methodologies for Accessing Structurally Complex Analogues

The ability to synthesize not only this compound but also a diverse library of structurally complex analogues is fundamental to exploring its full therapeutic potential. Several stereoselective total syntheses of this compound have been reported, providing a solid foundation for the production of its derivatives. nih.gov One notable achievement has been the synthesis of its analogue, 2,5-bis-epi-goniothalesdiol, from a common intermediate, demonstrating the feasibility of accessing stereoisomers with potentially different biological activities. nih.gov

Future advancements in synthetic methodologies will likely focus on increasing the efficiency, stereocontrol, and diversity of the analogues that can be produced. Modern synthetic strategies that could be applied or further developed include:

Catalytic Asymmetric Methods: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions will be crucial for the efficient synthesis of specific stereoisomers. This allows for the exploration of how the three-dimensional arrangement of atoms in the molecule affects its biological activity.

Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis of analogue libraries by enabling rapid reaction optimization and purification, thereby streamlining the drug discovery process.

By leveraging these advanced synthetic techniques, chemists can create a diverse collection of this compound analogues with modifications at various positions, providing a rich resource for comprehensive pharmacological evaluation.

Comprehensive Pharmacological Profiling and Target Identification for Drug Discovery

A critical aspect of translating this compound into a viable therapeutic agent is a thorough understanding of its pharmacological properties and its molecular mechanism of action. While its cytotoxic effects are established, the specific biological targets through which it exerts these effects remain to be fully elucidated.

Comprehensive pharmacological profiling will involve a battery of in vitro and in vivo assays to characterize the full spectrum of its biological activities. This includes:

Broad-based Cell Line Screening: Testing this compound and its analogues against a wide panel of cancer cell lines from different tissues will help to identify cancer types that are particularly sensitive to its effects and may reveal patterns of activity that can provide clues about its mechanism of action.

Mechanism of Action Studies: Investigating how this compound induces cell death is crucial. Studies will need to determine whether it acts through apoptosis, necrosis, or other cell death pathways. Techniques such as flow cytometry, western blotting for key signaling proteins, and gene expression analysis can provide insights into the cellular processes it disrupts.

In Vivo Efficacy and Toxicology Studies: Promising analogues will need to be evaluated in animal models of cancer to assess their antitumor efficacy in a living organism. Concurrently, toxicology studies will be essential to determine the safety profile of these compounds and to identify any potential side effects.

Identifying the direct molecular target(s) of this compound is a key step in the drug discovery process. Modern target identification strategies that could be employed include:

Affinity Chromatography: Using a modified version of this compound as a "bait" to pull its binding partners out of cell lysates.

Computational Modeling and Docking: Predicting potential binding targets based on the three-dimensional structure of this compound and known protein structures.

Genetic and Proteomic Approaches: Identifying changes in gene or protein expression in cells treated with the compound to pinpoint pathways and potential targets.

The identification of a specific molecular target will not only provide a deeper understanding of how this compound works but will also enable the development of more targeted and potentially more effective second-generation therapeutics.

Q & A

Q. What methodological approaches are recommended for determining the absolute configuration of (+)-Goniothalesdiol?

To establish the absolute configuration, combine spectroscopic techniques (e.g., NMR for stereochemical analysis) with X-ray crystallography. For novel compounds, ensure purity via HPLC and corroborate findings with computational methods like electronic circular dichroism (ECD) calculations. Experimental protocols must be detailed to enable replication, including solvent systems, instrumentation parameters, and data interpretation workflows .

Q. How can researchers isolate this compound from natural sources while minimizing degradation?

Use fresh plant material and cold extraction methods (e.g., methanol or dichloromethane) to preserve labile functional groups. Employ column chromatography with gradient elution for preliminary separation, followed by preparative HPLC for purification. Monitor stability using TLC or LC-MS at each step, and store isolates at -20°C under inert gas to prevent oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural features?

High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (e.g., H, C, COSY, HSQC, HMBC) identifies functional groups and connectivity. Infrared (IR) spectroscopy validates hydroxyl or carbonyl groups. For stereochemical resolution, optical rotation and ECD are critical. Cross-validate data with literature or databases to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?

Conduct a meta-analysis of existing data to identify variability sources (e.g., cell lines, assay protocols). Design replicated experiments using standardized conditions (e.g., ATCC cell lines, controlled solvent concentrations). Apply statistical tools (ANOVA, effect size analysis) to distinguish biological activity from experimental noise. Transparently report negative results and confounding variables (e.g., solvent toxicity) .

Q. What experimental strategies optimize the total synthesis of this compound to improve yield and enantiomeric excess?

Employ design of experiments (DoE) to test reaction parameters (temperature, catalyst loading). Monitor intermediates via in-situ FTIR or LC-MS. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantioselectivity. Compare synthetic routes (e.g., biomimetic vs. linear synthesis) for scalability, and validate purity via chiral HPLC .

Q. How can researchers investigate the biosynthesis pathway of this compound in its native plant species?

Combine transcriptomics (RNA-Seq) and metabolomics (LC-HRMS) to identify candidate genes and intermediates. Use isotope labeling (e.g., C-glucose) to trace precursor incorporation. Knock out putative biosynthetic genes via CRISPR/Cas9 and analyze metabolite profiles. Validate enzyme function in vitro with recombinant proteins and substrate feeding .

Methodological Guidance for Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for dose-response studies of this compound’s pharmacological effects?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. Use bootstrapping to estimate confidence intervals and assess curve-fitting robustness. For multi-target effects, employ systems pharmacology tools (e.g., network analysis) to disentangle primary vs. off-target activities .

Q. How should researchers design comparative studies to evaluate this compound against analogs with modified stereochemistry?

Synthesize enantiomers or diastereomers and test them in parallel under identical assay conditions. Use chiral chromatography to confirm stereochemical purity. Analyze structure-activity relationships (SAR) via molecular docking or pharmacophore modeling to pinpoint stereospecific interactions .

Literature Review and Gap Analysis

Q. What strategies effectively identify knowledge gaps in the existing literature on this compound?

Systematically review databases (PubMed, SciFinder) using controlled vocabulary (e.g., "Goniothalesdiol AND biosynthesis"). Use citation chaining ("Cited by" in Google Scholar) to track recent advances. Highlight understudied areas, such as in vivo pharmacokinetics or ecological roles, to justify novel research directions .

Q. How can AI tools enhance the efficiency of literature reviews for this compound research?

Leverage NLP platforms (e.g., ResearchRabbit, Litmaps) to visualize citation networks and identify key papers. Set up automated alerts for new publications using Boolean queries (e.g., "this compound AND (synthesis OR bioactivity)"). Use tools like Unriddle to summarize dense texts and extract methodology details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.